5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione 5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC1056139
InChI: InChI=1S/C20H24N2O4S/c1-3-11-26-16-8-7-15(12-17(16)25-2)13-18-19(23)22(20(24)27-18)14-21-9-5-4-6-10-21/h3,7-8,12-13H,1,4-6,9-11,14H2,2H3/b18-13+
SMILES: COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CN3CCCCC3)OCC=C
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.5 g/mol

5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC1056139

Molecular Formula: C20H24N2O4S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C20H24N2O4S
Molecular Weight 388.5 g/mol
IUPAC Name (5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C20H24N2O4S/c1-3-11-26-16-8-7-15(12-17(16)25-2)13-18-19(23)22(20(24)27-18)14-21-9-5-4-6-10-21/h3,7-8,12-13H,1,4-6,9-11,14H2,2H3/b18-13+
Standard InChI Key HCJFZOYXIBIBSL-QGOAFFKASA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCCCC3)OCC=C
SMILES COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CN3CCCCC3)OCC=C
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CN3CCCCC3)OCC=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator